trans-ccc_R08 -

trans-ccc_R08

Catalog Number: EVT-10988773
CAS Number:
Molecular Formula: C22H19ClO6
Molecular Weight: 414.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

trans-ccc_R08 is a novel compound recognized for its potential as a covalently closed circular DNA (cccDNA) inhibitor, particularly in the context of hepatitis B virus (HBV) infections. This compound has garnered attention due to its ability to significantly reduce cccDNA levels in infected cells, which is crucial for viral replication and persistence. The chemical classification of trans-ccc_R08 identifies it as a potent antiviral agent specifically targeting the cccDNA form of HBV, thus playing a vital role in therapeutic strategies against chronic hepatitis B.

Synthesis Analysis

Methods and Technical Details

The synthesis of trans-ccc_R08 involves several chemical reactions that can be optimized for yield and purity. The compound is derived from various synthetic pathways that typically include:

  1. Formation of key intermediates: Initial reactions often involve the synthesis of precursor compounds that serve as building blocks for trans-ccc_R08.
  2. Cyclization reactions: These are critical for establishing the cccDNA-like structure, which is essential for its activity.
  3. Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

The synthesis is characterized by careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and minimize side reactions.

Chemical Reactions Analysis

Reactions and Technical Details

trans-ccc_R08 primarily functions through its interaction with cccDNA in HBV-infected cells. The compound exhibits a mechanism whereby it inhibits the formation or maintenance of cccDNA, leading to reduced viral replication.

Key reactions include:

  • Inhibition of HBV replication: By decreasing levels of cccDNA, trans-ccc_R08 effectively reduces the production of viral proteins such as HBeAg, with an IC50 value around 0.08 µM .
  • Dose-dependent effects: Experiments have shown that increasing concentrations lead to significant reductions in cccDNA and associated viral markers in vitro .
Mechanism of Action

Process and Data

The mechanism by which trans-ccc_R08 exerts its effects involves several steps:

  1. Binding to cccDNA: The compound interacts directly with cccDNA, disrupting its stability.
  2. Inhibition of transcription: By reducing cccDNA levels, trans-ccc_R08 limits the transcription of viral RNAs required for HBV replication.
  3. Impact on viral protein production: As a result of decreased cccDNA, there is a corresponding drop in levels of HBeAg and other viral proteins in infected cells .

This multi-step process highlights the compound's potential as a therapeutic agent against HBV.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

trans-ccc_R08 is characterized by several notable physical properties:

  • Appearance: White to yellow solid powder.
  • Solubility: Soluble in various co-solvent systems; for example, it achieves solubility ≥ 2.5 mg/mL in a formulation containing DMSO, PEG300, Tween80, and saline .

Chemical properties include:

  • Stability: The compound's covalently closed structure contributes to its resistance against degradation.
  • Reactivity: Exhibits specific interactions with biological macromolecules due to its functional groups.
Applications

Scientific Uses

trans-ccc_R08 has significant implications in scientific research and clinical applications:

  1. Antiviral Research: Its primary application lies in the treatment of chronic hepatitis B virus infections by targeting cccDNA .
  2. Drug Development: The compound serves as a lead candidate for developing new antiviral therapies aimed at reducing HBV load in infected patients.
  3. Molecular Studies: Researchers utilize trans-ccc_R08 to study the dynamics of cccDNA formation and regulation within infected cells .
Introduction to Hepatitis B Virus Pathogenesis and Covalently Closed Circular DNA Persistence

Hepatitis B virus infection remains a significant global health burden, affecting approximately 296 million people worldwide and causing over 820,000 annual deaths due to complications such as liver cirrhosis and hepatocellular carcinoma [7]. The persistence of the virus is fundamentally linked to its unique replication strategy centered around covalently closed circular DNA (cccDNA), a stable episomal form of the viral genome that resides in the nuclei of infected hepatocytes. Covalently closed circular DNA serves as the primary transcriptional template for all viral messenger RNA and pregenomic RNA, driving the production of viral proteins (including hepatitis B surface antigen, hepatitis B core antigen, and hepatitis B e antigen) and new virions [1] [9].

Covalently closed circular DNA is formed through a complex repair process of relaxed circular DNA delivered to the nucleus after viral entry. This process involves host DNA repair machinery, including tyrosyl-DNA-phosphodiesterase 2 for polymerase removal, flap endonuclease 1 for excising RNA primers, and DNA ligases for sealing the DNA gaps [1] [8]. Once established, cccDNA associates with histone and non-histone proteins to form a minichromosome that adopts epigenetic modifications (e.g., histone acetylation, methylation) regulating its transcriptional activity [1] [6]. Critically, cccDNA exhibits extraordinary stability, with an estimated half-life exceeding 14 years in non-dividing hepatocytes. Its resilience stems from:

  • Structural durability: Resistance to degradation by cellular nucleases due to its fully double-stranded, covalently closed topology [1].
  • Replenishment mechanisms: Intracellular amplification pathways via recycling of newly synthesized relaxed circular DNA back to the nucleus [3] [9].
  • Immunological evasion: Sequestration within the nuclear compartment, shielding it from innate immune sensors and effector mechanisms [4] [7].

Current frontline therapies—nucleos(t)ide analogues and pegylated interferon alpha—effectively suppress viral replication but rarely achieve functional cure (defined as sustained loss of hepatitis B surface antigen with or without seroconversion). This limitation exists because nucleos(t)ide analogues target the viral reverse transcriptase without affecting cccDNA stability or transcriptional activity, while interferon alpha exerts only modest immunomodulatory and cccDNA-silencing effects [1] [6] [8]. Consequently, cccDNA persists as a self-renewing reservoir that facilitates viral rebound upon therapy cessation. Eliminating or permanently silencing this reservoir represents the foremost challenge in achieving a cure for chronic hepatitis B [3] [8].

Table 1: Key Features of Hepatitis B Virus Covalently Closed Circular DNA

PropertyFunctional SignificanceTherapeutic Challenge
Nuclear localizationSequesters template from cytoplasmic immune sensors and nucleasesDifficult to target with conventional antivirals
Minichromosome structureAssociates with histones and epigenetic regulators; subject to transcriptional silencing/activationRequires chromatin-modifying agents or transcriptional disruptors
Long half-lifeEstimated >14 years in quiescent hepatocytesNecessitates long-duration therapy or permanent inactivation
Replenishment pathwaysNew infections and intracellular amplification via recycling of relaxed circular DNARequires blocking viral entry, capsid assembly, or relaxed circular DNA conversion simultaneously

Properties

Product Name

trans-ccc_R08

IUPAC Name

3-[2-[4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid

Molecular Formula

C22H19ClO6

Molecular Weight

414.8 g/mol

InChI

InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26)

InChI Key

JFCQXBCQZCBQSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.